molecular formula C7H7N3O3 B1291296 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 39513-61-6

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1291296
CAS RN: 39513-61-6
M. Wt: 181.15 g/mol
InChI Key: AVVKLXBLKNTARS-UHFFFAOYSA-N
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Description

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (5-ICPD) is an organic compound that has been studied for its potential applications in various scientific fields. It is an isocyanate, which is a type of organic compound that contains a carbon-nitrogen double bond. 5-ICPD is a colorless, odorless, and water-soluble solid that is used in a variety of applications, including as a reactant in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Facile Synthesis of Heterocycles

The reactivity of 1,3-dimethylpyrimidine derivatives, including structures similar to 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, has been utilized in facile synthesis processes for creating a variety of substituted pyrimido[4,5-d]pyrimidin-2,4-diones. These compounds are achieved through reactions with primary aromatic or heterocyclic amines and aldehydes, demonstrating a versatile approach to constructing complex heterocyclic systems (Hamama et al., 2012).

Synthesis of Fused Heterocyclic Compounds

Efficient methods for synthesizing fused heterocyclic compounds, such as 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-diones, have been described, utilizing reactions of 1,3-dimethylpyrimidine derivatives under mild conditions. This showcases the utility of these compounds in generating novel heterocyclic structures with potential for diverse applications (Wang et al., 2016).

Novel Synthesis Routes

Innovative one-step synthesis methods for furo[2,3-d]pyrimidine-2,4(1H,3H)-diones have been explored, using reactions of 1,3-dimethylpyrimidine derivatives with alkenes or alkynes in the presence of cerium(IV) ammonium nitrate. This highlights the potential of these derivatives in facilitating the development of new synthetic routes for heterocyclic compounds (Kobayashi et al., 2000).

Advanced Drug Discovery Applications

Research into pyrimidine-based bis-uracil derivatives, synthesized from reactions involving 1,3-dimethylpyrimidine derivatives, has indicated their promise for applications in drug discovery, antimicrobial agents, and non-linear optical (NLO) device fabrications. Computational and experimental studies have assessed these compounds for their kinetic, thermal, and NLO properties, suggesting their significant utility in advanced material science and pharmaceuticals (Mohan et al., 2020).

Environmentally Friendly Synthesis Techniques

Innovative, environmentally friendly synthesis techniques for furo[2,3-d]pyrimidine-2,4(1H,3H)-diones have been developed using three-component condensation reactions in water. This approach not only demonstrates the chemical versatility of 1,3-dimethylpyrimidine derivatives but also aligns with green chemistry principles by minimizing solvent use and streamlining synthetic processes (Shaabani et al., 2002).

properties

IUPAC Name

5-isocyanato-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-9-3-5(8-4-11)6(12)10(2)7(9)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVKLXBLKNTARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618520
Record name 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39513-61-6
Record name 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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